N-(3,4-dimethoxybenzyl)-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methoxy-substituted phenyl group with a chromenyl acetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the individual components followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and specific catalysts that promote the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play crucial roles in determining the reaction pathways and products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxy-substituted phenyl derivatives and chromenyl acetamides. Examples are:
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: A purine alkaloid with similar structural features.
Uniqueness
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C23H25NO6/c1-13-16-7-9-18(27-3)14(2)22(16)30-23(26)17(13)11-21(25)24-12-15-6-8-19(28-4)20(10-15)29-5/h6-10H,11-12H2,1-5H3,(H,24,25) |
InChI Key |
LIGJFZPHYSBYOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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